molecular formula C7H6FIO2S B6603249 5-iodo-2-methylbenzene-1-sulfonyl fluoride CAS No. 2301669-85-0

5-iodo-2-methylbenzene-1-sulfonyl fluoride

Cat. No.: B6603249
CAS No.: 2301669-85-0
M. Wt: 300.09 g/mol
InChI Key: YZNJKIBBPHYWKI-UHFFFAOYSA-N
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Description

5-iodo-2-methylbenzene-1-sulfonyl fluoride is an organosulfur compound with the molecular formula C7H6FIO2S It is characterized by the presence of an iodine atom, a methyl group, and a sulfonyl fluoride group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic aromatic substitution reaction, where the iodine and methyl groups are introduced to the benzene ring, followed by sulfonylation using sulfonyl fluoride reagents .

Industrial Production Methods

Industrial production methods for 5-iodo-2-methylbenzene-1-sulfonyl fluoride are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, with considerations for cost, yield, and safety.

Chemical Reactions Analysis

Types of Reactions

5-iodo-2-methylbenzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or peracids may be used.

    Catalysts: Palladium catalysts are often employed in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-iodo-2-methylbenzene-1-sulfonyl fluoride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    5-iodo-2-methylbenzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.

    2-methylbenzenesulfonyl fluoride: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    5-bromo-2-methylbenzenesulfonyl fluoride: Contains a bromine atom instead of iodine, affecting its reactivity and applications.

Uniqueness

5-iodo-2-methylbenzene-1-sulfonyl fluoride is unique due to the presence of both an iodine atom and a sulfonyl fluoride group. This combination imparts distinct reactivity patterns, making it valuable in specific synthetic applications and research contexts .

Properties

IUPAC Name

5-iodo-2-methylbenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FIO2S/c1-5-2-3-6(9)4-7(5)12(8,10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNJKIBBPHYWKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FIO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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